molecular formula C6H10O2 B1652631 2-Methyloxolane-3-carbaldehyde CAS No. 153448-58-9

2-Methyloxolane-3-carbaldehyde

Cat. No.: B1652631
CAS No.: 153448-58-9
M. Wt: 114.14 g/mol
InChI Key: LYPDDLMXKIDIDR-UHFFFAOYSA-N
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Description

2-Methyloxolane (2-MeOx) is a cyclic ether, derived from carbohydrates obtained from lignocellulosic biomass, which represents the most abundant biomass resources on earth .


Synthesis Analysis

2-Methyloxolane (2-MeOx) is used as a bio-based solvent for the extraction of natural products. It has been shown to be an environmentally and economically viable alternative to conventional petroleum-based solvents for extraction of lipophilic foodstuff and natural products .

Safety and Hazards

The European Food and Safety Authority reported in March 2022 that 2-methyloxolane is a safe solvent for use in the food industry . The authority’s positive opinion was based on a complete application dossier review of scientific studies .

Future Directions

Following EU approval of the natural solvent methyloxolane as a permitted processing aid for manufacturing food ingredients, producers now have an alternative to petroleum-derived hexane, which will come under intense scrutiny by European health authorities in the months ahead .

Properties

IUPAC Name

2-methyloxolane-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5-6(4-7)2-3-8-5/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPDDLMXKIDIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376757
Record name 2-methyloxolane-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153448-58-9
Record name 2-methyloxolane-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyloxolane-3-carbaldehyde
Reactant of Route 2
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Reactant of Route 3
2-Methyloxolane-3-carbaldehyde
Reactant of Route 4
2-Methyloxolane-3-carbaldehyde
Reactant of Route 5
2-Methyloxolane-3-carbaldehyde
Reactant of Route 6
2-Methyloxolane-3-carbaldehyde

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